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Compound of Interest

Compound Name: 2-Picoline-5-boronic acid hydrate

Cat. No.: B1487529

An In-depth Technical Guide to 2-Picoline-5-boronic acid hydrate (CAS: 1072952-30-7)

Introduction: A Versatile Pyridinyl Building Block

In the landscape of modern synthetic chemistry, the strategic introduction of nitrogen-containing
heterocycles is a cornerstone of functional molecule design. Among these, the pyridine scaffold
Is preeminent, featuring in a significant percentage of top-selling pharmaceuticals. 2-Picoline-
5-boronic acid hydrate (CAS: 1072952-30-7), also known as (6-methylpyridin-3-yl)boronic
acid hydrate, has emerged as a highly valuable and versatile building block for this purpose.[1]
Its structure marries the electronically distinct pyridine ring, substituted with an activating
methyl group, to the synthetically powerful boronic acid functional group. This combination
makes it an indispensable reagent for constructing complex molecular architectures through
robust carbon-carbon bond-forming reactions, most notably the palladium-catalyzed Suzuki-
Miyaura cross-coupling.

This guide provides an in-depth exploration of the properties, core reactivity, and applications of
2-Picoline-5-boronic acid hydrate, offering field-proven insights and detailed experimental
protocols to empower researchers in drug discovery, medicinal chemistry, and materials
science.

Physicochemical Properties and Characterization

The unambiguous identification and understanding of a reagent's physical properties are critical
for its effective use and the reproducibility of experimental results. 2-Picoline-5-boronic acid
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hydrate is typically a white to off-white solid under standard conditions.[2]

Property

Value

Source(s)

CAS Number

1072952-30-7

[1]

Molecular Formula

CeH10BNOs (Hydrate);
CeHsBNO:2 (Anhydrous)

[1]3]

Molecular Weight 154.96 g/mol (Hydrate) [1114]
6-methylpyridin-3-yl)boronic

IUPAC Name ( _ YRy & [1]
acid;hydrate
2-Methylpyridine-5-boronic

Synonyms acid hydrate, (6-Methylpyridin- [11[3114]
3-yl)boronic acid hydrate

Appearance White to off-white solid [2]

Storage Conditions

Store in a dry, cool, well-
ventilated place.

Recommended 2-8°C.

[3]

Structural Representation:

o-I

Caption: 2D molecular structure of 2-Picoline-5-boronic acid.
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Characterization Insights (NMR Spectroscopy): While a definitive spectrum for the hydrate is
lot-dependent, the key diagnostic signals in tH NMR (in a solvent like DMSO-ds) would be:

Aromatic Protons: Three distinct signals in the aromatic region (~7.0-8.5 ppm) corresponding
to the protons on the pyridine ring. The proton between the nitrogen and the boronic acid
group will be the most downfield.

Methyl Protons: A singlet around 2.4-2.6 ppm corresponding to the picoline methyl group.[5]

Boronic Acid Protons: A broad singlet, often exchangeable with D20, for the B(OH)2 protons.

Water Proton: A signal corresponding to the hydrate water molecule.

Core Reactivity: The Suzuki-Miyaura Coupling

The synthetic utility of 2-Picoline-5-boronic acid hydrate is dominated by its participation in
the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides an
unparalleled tool for the formation of C(sp?)-C(sp?) bonds.[6] The boronic acid is not inherently
reactive; it must first be activated by a base to form a more nucleophilic boronate species,
which can then efficiently transfer its organic group to the palladium catalyst center.[7]

The generally accepted catalytic cycle involves three key steps:
o Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide bond.

o Transmetalation: The organic moiety from the activated boronate complex is transferred to
the palladium center, displacing the halide.

o Reductive Elimination: The two organic partners are expelled from the palladium complex as
the desired biaryl product, regenerating the Pd(0) catalyst.
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General catalytic cycle for the Suzuki-Miyaura reaction.

The presence of the pyridine nitrogen can sometimes be a complicating factor, as it can
coordinate to the palladium catalyst and impede its activity.[8] Therefore, the careful selection
of ligands, base, and solvent is crucial for achieving high yields, particularly when coupling with
less reactive aryl chlorides or sterically hindered partners.[9]

Applications in Drug Discovery and Materials
Science

The true value of 2-Picoline-5-boronic acid hydrate is realized in its application as a key
intermediate for introducing the 6-methylpyridin-3-yl moiety into target molecules.

Medicinal Chemistry: The pyridine ring is a privileged scaffold in drug design, prized for its
ability to act as a hydrogen bond acceptor and its capacity to improve the pharmacokinetic
properties of a molecule. This specific boronic acid has been utilized in the synthesis of
inhibitors for critical biological targets.

» Kinase Inhibitors: It is used in the preparation of inhibitors for enzymes like phosphoinositide-
3-kinases (PI3K) and c-jun N-terminal kinase (JNK).[2][3] These pathways are implicated in
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various diseases, including cancer and inflammatory conditions, making this reagent directly
relevant to the development of next-generation therapeutics.[3][10][11]

» Bioisostere: The boronic acid group itself is considered a bioisostere of carboxylic acids and
can form reversible covalent bonds with active site serine residues in certain enzymes, a
strategy famously employed by the FDA-approved drug Bortezomib.[10][12]

Materials Science: While less documented than its pharmaceutical applications, the electronic
properties of the pyridine ring make this reagent a candidate for the synthesis of novel organic
electronic materials. Pyridine-based ligands and building blocks are often incorporated into:

e OLEDs and PLEDs: Organic light-emitting diodes (OLEDs) and polymer light-emitting diodes
(PLEDSs) can utilize pyridine-containing molecules as components of their emissive or
charge-transport layers.

e Functional Polymers: Incorporation into conjugated polymers can tune their electronic and
photophysical properties for applications in sensors or organic electronics.

Synthetic and Application Protocols

Disclaimer: These protocols are representative and may require optimization for specific
substrates and scales. All work should be conducted by trained personnel in a suitable
laboratory environment.

Protocol 1: Synthesis of (6-Methylpyridin-3-yl)boronic
acid
This protocol is adapted from a modern, efficient microwave-assisted synthesis of the

anhydrous boronic acid from a triflate precursor.[2] The anhydrous product readily forms the
stable hydrate upon exposure to atmospheric moisture.
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Workflow for the synthesis of the target boronic acid.

Methodology:

e Reaction Setup: In a 5 mL microwave reaction tube, dissolve 6-methyl-3-pyridinol
trifluoromethanesulfonate (1.0 equiv, 4.6 mmol) in acetonitrile (30 mL).

e Reagent Addition: Add bis(pinacolato)diboron (1.5 equiv, 6.9 mmol) and stir until fully
dissolved.

e Sequentially add potassium acetate (KOAc, 3.0 equiv, 13.8 mmol) and [1,1'-
bis(diphenylphosphino)ferrocene]palladium(ll) dichloride (Pd(dppf)Clz, 0.03 mol%).
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e Microwave Reaction: Seal the tube and place it in a microwave reactor. Heat the mixture to
160°C and hold for 2 x 600 seconds (20 minutes total). Monitor the reaction progress by LC-
MS.

o Work-up: Upon completion, cool the reaction mixture to room temperature and remove the
acetonitrile solvent under reduced pressure.

« Purification: Dissolve the resulting solid residue in a minimal amount of DMSO and purify by
preparative HPLC to yield the final product. The product can be isolated as the hydrate.

Protocol 2: General Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for coupling 2-Picoline-5-boronic acid hydrate
with a generic aryl bromide.[8][13]
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Experimental workflow for a typical Suzuki coupling.
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Methodology:

o Reaction Setup: To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 2-Picoline-5-
boronic acid hydrate (1.2 equiv), base (e.g., K2COs, 2.0 equiv), and the palladium catalyst
(e.g., Pd(PPhs)a4, 3-5 mol%).

 Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon)
three times to ensure an oxygen-free environment.

o Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1
ratio) via syringe. A typical reaction concentration is 0.1-0.5 M with respect to the aryl
bromide.

o Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with
vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is
consumed (typically 12-24 hours).

o Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash
sequentially with water and brine.

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and
concentrate under reduced pressure. Purify the crude residue by flash column
chromatography on silica gel to obtain the pure product.

Safety and Handling

Proper handling is essential due to the hazardous nature of this reagent. It is classified as
harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory

irritation.
Hazard Class GHS Statement
Acute Toxicity, Oral H302: Harmful if swallowed
Skin Irritation H315: Causes skin irritation
Eye Irritation H319: Causes serious eye irritation
Specific Target Organ H335: May cause respiratory irritation
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Handling Precautions:

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.

» Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands
thoroughly after handling.

o Storage: Keep the container tightly closed and store in a dry, cool (2-8°C), and well-
ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Picoline-5-boronic acid hydrate, CAS 1072952-30-7, is a synthetically powerful and
strategically important building block. Its utility is centered on its ability to seamlessly introduce
the 6-methylpyridin-3-yl fragment into complex molecules via the robust and reliable Suzuki-
Miyaura cross-coupling reaction. For researchers in drug discovery, its application in the
synthesis of kinase inhibitors and other biologically active compounds makes it an invaluable
tool. With a clear understanding of its properties, reactivity, and handling requirements as
detailed in this guide, scientists can effectively leverage this reagent to accelerate the
development of novel pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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